molecular formula C21H29NO5 B12522875 Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12522875
M. Wt: 375.5 g/mol
InChI Key: KEZKCNMRCUKZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. The presence of these rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The furan-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate are common starting materials for this synthesis.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker, similar to other dihydropyridine derivatives.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The furan ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.

    Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring, which imparts additional chemical reactivity and potential biological activity. The combination of the furan and dihydropyridine rings makes this compound a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H29NO5/c1-5-7-11-26-20(23)17-14(3)22-15(4)18(21(24)27-12-8-6-2)19(17)16-10-9-13-25-16/h9-10,13,19,22H,5-8,11-12H2,1-4H3

InChI Key

KEZKCNMRCUKZGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OCCCC)C)C

Origin of Product

United States

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